molecular formula C21H24N4O2 B11000719 2-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide

Cat. No.: B11000719
M. Wt: 364.4 g/mol
InChI Key: RFLRWUKWQLCSEM-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole ring, a methoxyphenethyl group, and a pyrrolidinecarboxamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Methoxyphenethyl Group: This step might involve nucleophilic substitution reactions where the benzimidazole ring is reacted with a methoxyphenethyl halide.

    Formation of the Pyrrolidinecarboxamide Moiety: This could be synthesized by reacting a pyrrolidine derivative with a suitable carboxylic acid derivative, followed by coupling with the benzimidazole intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the methoxy group.

    Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents such as halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-HYDROXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE
  • 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-CHLOROPHENETHYL)-1-PYRROLIDINECARBOXAMIDE

Uniqueness

The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE might lie in its specific functional groups and their positions, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-27-16-10-8-15(9-11-16)12-13-22-21(26)25-14-4-7-19(25)20-23-17-5-2-3-6-18(17)24-20/h2-3,5-6,8-11,19H,4,7,12-14H2,1H3,(H,22,26)(H,23,24)

InChI Key

RFLRWUKWQLCSEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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